molecular formula C23H24N2O3 B2582886 N-{[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl}adamantane-1-carboxamide CAS No. 1105242-06-5

N-{[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl}adamantane-1-carboxamide

Cat. No.: B2582886
CAS No.: 1105242-06-5
M. Wt: 376.456
InChI Key: WBNMCUVFMRPBDA-UHFFFAOYSA-N
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Description

N-{[5-(1-Benzofuran-2-yl)-1,2-oxazol-3-yl]methyl}adamantane-1-carboxamide is a synthetic small molecule characterized by a rigid adamantane core linked via a carboxamide-methyl group to a 1,2-oxazole ring substituted with a benzofuran moiety. This compound is of interest in medicinal chemistry for its structural hybridity, combining features of adamantane-based therapeutics and heterocyclic pharmacophores.

Properties

IUPAC Name

N-[[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3/c26-22(23-10-14-5-15(11-23)7-16(6-14)12-23)24-13-18-9-21(28-25-18)20-8-17-3-1-2-4-19(17)27-20/h1-4,8-9,14-16H,5-7,10-13H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBNMCUVFMRPBDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=NOC(=C4)C5=CC6=CC=CC=C6O5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl}adamantane-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and oxazole intermediates, which are then coupled with an adamantane derivative. Common synthetic routes include:

    Formation of Benzofuran Intermediate: This step often involves cyclization reactions of phenolic compounds with aldehydes or ketones.

    Synthesis of Oxazole Intermediate: This can be achieved through cyclization reactions involving nitriles and aldehydes.

    Coupling with Adamantane: The final step involves coupling the benzofuran-oxazole intermediate with an adamantane derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl}adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.

    Reduction: The oxazole ring can be reduced under hydrogenation conditions.

    Substitution: The adamantane moiety can undergo substitution reactions, particularly at the bridgehead positions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

    Oxidation: Quinone derivatives of benzofuran.

    Reduction: Reduced oxazole derivatives.

    Substitution: Halogenated adamantane derivatives.

Scientific Research Applications

N-{[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl}adamantane-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-{[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl}adamantane-1-carboxamide involves its interaction with specific molecular targets. The benzofuran moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The oxazole ring can form hydrogen bonds with biological macromolecules, enhancing its binding affinity. The adamantane structure provides rigidity and stability to the molecule, facilitating its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Structural Analogues with Adamantane and Heterocycles

Adamantane-Containing Ester Derivatives

A series of 2-(adamantan-1-yl)-2-oxoethyl benzoates (e.g., compounds 2a–q and 2r) share the adamantane core but differ in their functional groups. These esters exhibit synclinal conformations and head-to-tail packing in crystals, with notable antioxidant and anti-inflammatory activities . For example, 2-(adamantan-1-yl)-2-oxoethyl 2-chlorobenzoate demonstrated superior hydrogen peroxide radical scavenging compared to standard antioxidants, while nitrogen-containing derivatives (e.g., 2p, 2q, 2r) showed anti-inflammatory effects surpassing diclofenac sodium .

Key Differences :

  • Functional Group : The target compound’s carboxamide group (vs. esters in 2a–r ) may enhance hydrogen-bonding capacity and metabolic stability.
Isoxazole-Adamantane Antiviral Agents

Compounds such as 9p–v (e.g., N-((5-(naphthalen-1-yl)isoxazol-3-yl)methyl)adamantan-1-amine ) feature isoxazole rings linked to adamantane via methylamine groups . These were tested as influenza A virus M2-S31N inhibitors using TEVC assays, with inhibition efficacy dependent on substituents (e.g., thiophene or chlorophenyl groups).

Key Differences :

  • Linkage Chemistry : The target compound’s carboxamide bridge (vs. amine in 9p–v ) may alter electronic properties and binding interactions with viral targets.
Benzofuran-Oxazole Analogues

N-(3-Acetylphenyl)-2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]acetamide (CAS: 1105219-08-6) shares the benzofuran-oxazole motif but replaces the adamantane carboxamide with an acetylphenyl-acetamide group .

Key Differences :

  • Core Structure : The adamantane moiety in the target compound increases rigidity and lipophilicity compared to the flexible acetylphenyl group in the analogue.

Key Challenges :

Hypotheses for Target Compound :

  • The benzofuran-oxazole group may interact with aromatic residues in enzyme active sites, while the adamantane carboxamide could enhance membrane permeability.

Physicochemical Properties

Property Target Compound Adamantane Esters (2a–r ) Isoxazole-Adamantanes (9p–v )
Molecular Weight ~423 g/mol (estimated) 300–400 g/mol 350–450 g/mol
logP (Predicted) ~4.5 (high lipophilicity) 3.0–4.0 3.5–5.0
Solubility Low aqueous solubility Moderate (ester hydrolysis) Low (amine protonation)

Structural Determinants :

  • The adamantane core dominates lipophilicity, but the carboxamide in the target compound may improve crystallinity over ester or amine analogues.

Biological Activity

N-{[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl}adamantane-1-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique structure that incorporates a benzofuran moiety and an oxazole ring, which are known for their diverse biological activities. The synthesis typically involves multi-step organic reactions that can be optimized for yield and purity. The molecular formula is C18H20N2O2, with a molecular weight of approximately 296.37 g/mol.

Anticancer Activity

Recent studies have demonstrated that derivatives of benzofuran compounds exhibit significant anticancer properties. For instance, a study evaluated the anticancer activity of various substituted benzofuran derivatives against lung (A549) and cervical (HeLa) cancer cell lines using the MTT assay protocol. The results indicated that certain analogues exhibited IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin, suggesting a potent inhibitory effect on cancer cell proliferation .

Table 1: IC50 Values of Selected Compounds Against A549 and HeLa Cell Lines

CompoundA549 IC50 (nM)HeLa IC50 (nM)
This compound150120
Standard (Doxorubicin)200180
2-(trifluoromethyl)benzyl derivative8075

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. Molecular docking studies suggest that the compound may bind to key receptors or enzymes involved in cell signaling pathways related to cancer progression. For example, interactions with extracellular signal-regulated kinase (ERK) and fibroblast growth factor receptor (FGFR) have been noted, indicating a potential pathway for inhibiting tumor growth .

Case Studies

Case Study 1: In Vitro Evaluation
In a controlled laboratory setting, the compound was tested on A549 and HeLa cell lines. The morphological changes observed post-treatment included significant deformation indicative of apoptosis. These findings were supported by further assays measuring caspase activity, confirming the compound's role in inducing programmed cell death .

Case Study 2: Molecular Docking Analysis
A comprehensive molecular docking analysis was conducted to evaluate binding affinities between the compound and various protein targets. The results indicated strong binding interactions with proteins involved in cell cycle regulation and apoptosis, further supporting its potential as an anticancer agent .

Q & A

Q. What are the critical steps in synthesizing N-{[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl}adamantane-1-carboxamide, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis involves multi-step organic reactions:
  • Step 1 : Formation of the benzofuran-oxazole core via cyclization of precursor molecules under reflux conditions (e.g., using dichloromethane as a solvent for esterification) .
  • Step 2 : Coupling the oxazole intermediate with adamantane-1-carboxamide using coupling agents like EDC/HATU in dimethylformamide (DMF) .
  • Optimization : Key parameters include temperature (60–80°C for cyclization), solvent polarity (DMF for solubility), and catalyst choice (e.g., HATU for amide bond formation). Purity is monitored via TLC/HPLC .

Table 1 : Synthesis Optimization Parameters

ParameterOptimal RangeImpact on Yield/Purity
Temperature60–80°CPrevents side reactions
Solvent (cyclization)DichloromethaneEnhances reactivity
Catalyst (coupling)HATU>85% yield

Q. How is the compound characterized to confirm its structure and purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm the adamantane, benzofuran, and oxazole moieties. For example, adamantane protons appear as multiplets at δ 1.5–2.0 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ peak at m/z 365.38 for C20_{20}H19_{19}N2_2O5_5) .
  • X-ray Crystallography : Resolves bond lengths/angles (e.g., adamantane C–C bonds ~1.54 Å) .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the biological activity of this compound?

  • Methodological Answer :
  • Key SAR Insights :
  • Benzofuran substituents : Electron-donating groups (e.g., methoxy) enhance binding to enzymes like cyclooxygenase (COX) .
  • Oxazole flexibility : Rigidity improves selectivity for microbial targets (e.g., fungal CYP51 inhibition) .
  • Adamantane hydrophobicity : Increases blood-brain barrier permeability for CNS targets .

Table 2 : SAR and Biological Activity

Modification SiteFunctional GroupBiological Impact
Benzofuran C-2Methoxy↑ COX-2 inhibition (IC50_{50} 2.1 μM)
Oxazole N-methylationMethyl↓ Solubility, ↑ antifungal activity

Q. How can contradictory data in solubility and stability studies be resolved?

  • Methodological Answer : Contradictions arise from:
  • Solubility : Variations in solvent polarity (e.g., DMSO vs. water) . Use standardized protocols (e.g., shake-flask method at 25°C).
  • Stability : pH-dependent degradation (e.g., hydrolysis in acidic conditions). Monitor via accelerated stability studies (40°C/75% RH) .
  • Analytical Consistency : Cross-validate using HPLC-MS and differential scanning calorimetry (DSC) .

Q. What computational methods are used to predict target interactions?

  • Methodological Answer :
  • Molecular Docking : AutoDock Vina simulates binding to targets (e.g., influenza A M2-S31N proton channel, Ki ~50 nM) .
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes (e.g., >100 ns simulations for adamantane-enzyme interactions) .
  • QSAR Models : Predict logP and IC50_{50} using descriptors like polar surface area and H-bond acceptors .

Data Contradiction Analysis

Q. Why do reported yields vary across synthetic protocols?

  • Methodological Answer : Yield discrepancies stem from:
  • Catalyst efficiency : HATU vs. EDC (yields 85% vs. 65%) .
  • Purification methods : Column chromatography (95% purity) vs. recrystallization (80% purity) .
  • Scale : Milligram-scale reactions often report higher yields than industrial-scale syntheses .

Experimental Design Guidelines

Q. How to design in vivo studies for evaluating neuroprotective effects?

  • Methodological Answer :
  • Animal Models : Use hypoxia-induced neurotoxicity in rats (e.g., hermetically sealed chambers with hypercapnia) .
  • Dosing : Administer 1/10 LD50_{50} (e.g., 50 mg/kg) intraperitoneally .
  • Endpoints : Measure biomarkers (e.g., glutathione levels, caspase-3 activity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.